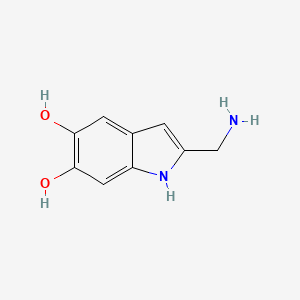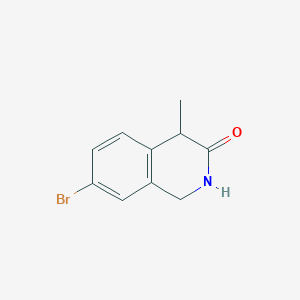
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is a quinone derivative with the molecular formula C8H8O4. This compound is characterized by the presence of two hydroxyl groups and two methyl groups attached to a benzoquinone core. Quinones are a class of organic compounds that are widely studied due to their diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone typically involves the oxidation of 2,5-dihydroxy-3,6-dimethylbenzene. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions with nucleophiles typically occur under mild conditions, often in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying biological redox reactions and electron transfer processes.
Medicine: Quinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and as a precursor for various chemical products
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This property is crucial in biological systems where it can participate in electron transfer chains. The molecular targets and pathways involved include various enzymes and proteins that facilitate redox reactions .
Comparación Con Compuestos Similares
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-dichloro-1,4-benzoquinone
Comparison: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is unique due to the presence of methyl groups at positions 3 and 6, which influence its chemical reactivity and physical properties. Compared to its analogs, the methyl groups can affect the compound’s solubility, stability, and interaction with other molecules .
Propiedades
Número CAS |
2654-72-0 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h9,12H,1-2H3 |
Clave InChI |
KUEWMDGIKQRIQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)

![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)


![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)

![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)

![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)


